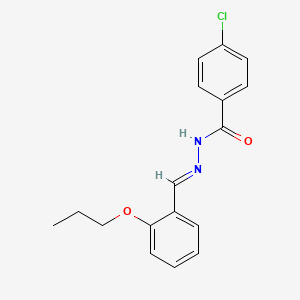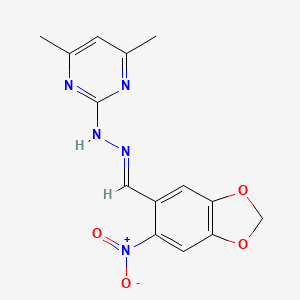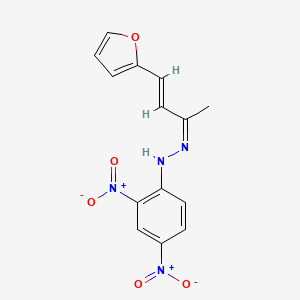![molecular formula C13H13NO5 B3857823 ethyl 2-[(acetyloxy)imino]-3-oxo-3-phenylpropanoate](/img/structure/B3857823.png)
ethyl 2-[(acetyloxy)imino]-3-oxo-3-phenylpropanoate
Overview
Description
Ethyl (hydroxyimino)cyanoacetate, a compound with a similar structure, is a potential replacement for zobenzotriazole and benzotriazole derivatives used in peptide synthesis . It is also known as Oxyma and is a highly efficient greener alternative for amide and peptide synthesis .
Synthesis Analysis
The synthesis of 2-oxazoline rings, which are present in similar compounds, generally proceeds via the cyclisation of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules .Molecular Structure Analysis
The molecular structure of similar compounds like Ethyl (hydroxyimino)cyanoacetate has a Linear Formula: NCC(=NOH)CO2C2H5 .Chemical Reactions Analysis
In the case of similar compounds like acetoacetic ester (ethyl acetoacetate), the enolate will preferentially form on the shared alpha-carbon . These enolates are pretty good at SN2 reactions. They can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Ethyl (hydroxyimino)cyanoacetate, include a molecular weight of 142.11, and it appears as a solid form with a melting point of 130-132 °C (lit.) .Mechanism of Action
While the specific mechanism of action for “ethyl 2-[(acetyloxy)imino]-3-oxo-3-phenylpropanoate” is not available, indole derivatives, which have a similar structure, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Safety and Hazards
For safety and hazards, it’s important to refer to the specific Safety Data Sheet (SDS) for the compound. As an example, Ethyl acetoacetate, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is highly flammable, causes serious eye irritation, and may cause drowsiness or dizziness .
Future Directions
properties
IUPAC Name |
ethyl (2Z)-2-acetyloxyimino-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-3-18-13(17)11(14-19-9(2)15)12(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTITYDOJUBVLJ-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)C)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC(=O)C)/C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3857751.png)
![N-{1-[3-(4-methoxyphenyl)acryloyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}-N-phenylacetamide](/img/structure/B3857755.png)




![2-[4-(3-bromobenzoyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B3857774.png)
![N'-[1-(2-furyl)ethylidene]-2-furohydrazide](/img/structure/B3857783.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3857787.png)
![5-bromo-N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B3857795.png)
![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N-phenyl-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3857800.png)

![2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]](/img/structure/B3857815.png)